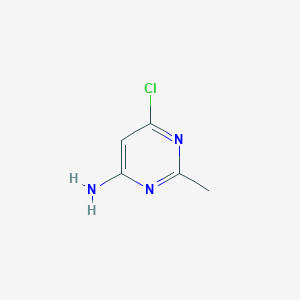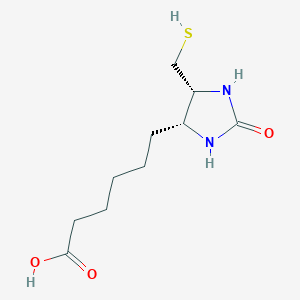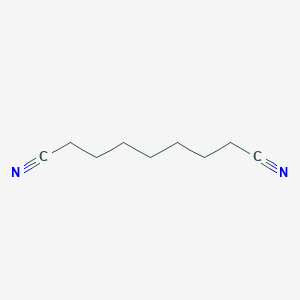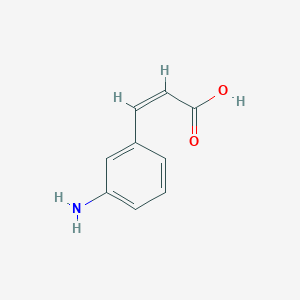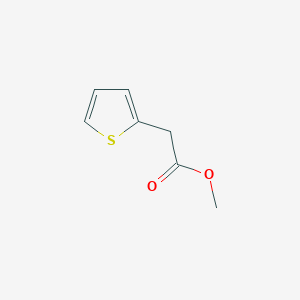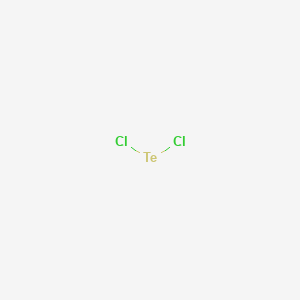
二氯化碲
描述
Tellurium dichloride is a chemical compound with the formula TeCl₂. It is a chloride of tellurium and appears as a black solid that reacts with water. Upon heating, it melts into a black liquid and vaporizes into a purple gas. The gas consists of monomeric TeCl₂ molecules with Te–Cl bond lengths of 2.329 Å and a Cl–Te–Cl bond angle of 97.0° .
Synthetic Routes and Reaction Conditions:
Reaction with Difluorodichloromethane: Tellurium dichloride can be synthesized by reacting tellurium with difluorodichloromethane.
Comproportionation: Another method involves the comproportionation of tellurium and tellurium tetrachloride.
Industrial Production Methods:
Hydrochloric Acid and Thioureas: Tellurium dichloride can also be prepared industrially by treating tellurium dioxide with hydrochloric acid in the presence of thioureas.
Types of Reactions:
Oxidation: Tellurium dichloride can undergo oxidation reactions.
Reduction: It can be reduced under certain conditions.
Substitution: Tellurium dichloride can participate in substitution reactions.
Common Reagents and Conditions:
Barium Chloride: Tellurium dichloride reacts with barium chloride in water to form barium tellurite.
Major Products:
科学研究应用
Tellurium dichloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various tellurium compounds and complexes.
Biology and Medicine: Tellurium-based compounds have shown potential in phototherapy and reactive oxygen species-related applications.
Industry: Tellurium dichloride is used in the production of semiconductors and other electronic materials.
作用机制
Target of Action
Tellurium dichloride (TeCl2) is a chloride of tellurium It’s known that tecl2 can react with various substances, including water , and other compounds such as barium chloride to form barium tellurite .
Mode of Action
The mode of action of TeCl2 is primarily through its reactions with other substances. When TeCl2 comes into contact with water, it reacts and undergoes changes . It can also be oxidized to tellurium (IV) chloride . The gas consists of monomeric TeCl2 molecules with Te–Cl bond lengths of 2.329 Å and a Cl–Te–Cl bond angle of 97.0° .
Biochemical Pathways
It’s known that tellurium compounds can cause direct damage to the dna with mutagenic effects in bacteria, and are clastogenic in mammalian cells . More research is needed to fully understand the biochemical pathways affected by TeCl2.
Pharmacokinetics
It’s known that tellurium and its inorganic compounds are metabolized only slowly and eliminated via the urine, faeces, sweat, and expired air in the form of dimethyl telluride
Result of Action
The result of TeCl2’s action depends on its interactions with other substances. For example, when it reacts with water, it undergoes changes and can be oxidized . In humans, after the intake of tellurium, characteristic toxic symptoms occur such as a garlic-like odour to the breath, perspiration and excrement, as well as nausea, vomiting, weight loss, greyish-black discoloration of the mucosa, and alopecia, which may persist over a long period .
Action Environment
The action of TeCl2 can be influenced by environmental factors. For instance, the presence of water can trigger reactions . Also, the environmental actions of tellurium have significant gaps for instance, its existence and effects in various environmental sections related to mining, handling and removal and disposal methods . More research is needed to understand how environmental factors influence the action, efficacy, and stability of TeCl2.
生化分析
Biochemical Properties
Tellurium dichloride plays a significant role in biochemical reactions, particularly in the reduction of tellurite to elemental tellurium. This reduction process involves several enzymes, including catalase, type II NADH dehydrogenase, and nitrate reductases . These enzymes exhibit tellurite-reducing activity, which is crucial for the detoxification of tellurium compounds in biological systems. The interactions between tellurium dichloride and these enzymes are primarily based on redox reactions, where tellurium dichloride acts as an electron acceptor.
Cellular Effects
Tellurium dichloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that tellurium compounds can induce oxidative stress in cells, leading to the activation of stress response pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, tellurium dichloride can affect cellular metabolism by interacting with key metabolic enzymes, altering their activity and, consequently, the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, tellurium dichloride exerts its effects through binding interactions with biomolecules. It can form complexes with proteins and enzymes, leading to either inhibition or activation of their functions . For instance, tellurium dichloride can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells. This inhibition disrupts the cellular redox state, leading to increased oxidative stress and potential cell damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tellurium dichloride can change over time due to its stability and degradation properties. Tellurium dichloride is relatively stable under controlled conditions, but it can degrade when exposed to water or other reactive substances . Long-term studies have shown that prolonged exposure to tellurium dichloride can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of tellurium dichloride vary with different dosages in animal models. At low doses, tellurium dichloride may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects. These toxic effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
Tellurium dichloride is involved in several metabolic pathways, particularly those related to sulfur and selenium metabolism . It can be metabolized into telluroamino acids, such as telluromethionine, which are incorporated into proteins. This incorporation can affect protein function and stability, leading to changes in cellular metabolism. Additionally, tellurium dichloride can interact with enzymes involved in redox reactions, influencing the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, tellurium dichloride is transported and distributed through interactions with transporters and binding proteins . It can form complexes with chalcogen-bond donors, facilitating its transport across cellular membranes. The distribution of tellurium dichloride within tissues is influenced by its chemical properties, including its affinity for specific biomolecules and its redox state.
Subcellular Localization
Tellurium dichloride exhibits specific subcellular localization, which can affect its activity and function . It is often found in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, tellurium dichloride can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.
相似化合物的比较
- Sulfur Dichloride (SCl₂)
- Selenium Dichloride (SeCl₂)
- Polonium Dichloride (PoCl₂)
Comparison:
- Sulfur Dichloride: Similar to tellurium dichloride but less reactive.
- Selenium Dichloride: Shares similar properties but is more stable than tellurium dichloride.
- Polonium Dichloride: Highly radioactive and less commonly used compared to tellurium dichloride .
Tellurium dichloride stands out due to its unique reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
chloro tellurohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2Te/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLPBEHPTWIBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Te]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeCl2, Cl2Te | |
| Record name | tellurium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143068 | |
| Record name | Tellurium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [Merck Index] | |
| Record name | Tellurium dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10025-71-5 | |
| Record name | Tellurium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELLURIUM DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7J7SHH1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Tellurium Dichloride?
A1: Tellurium Dichloride is represented by the molecular formula TeCl2 and has a molecular weight of 269.40 g/mol. []
Q2: What is the typical crystal structure of Tellurium Dichloride derivatives?
A2: Many diorganotellurium(IV) dihalides, including Tellurium Dichloride derivatives, often exhibit a distorted square planar geometry around the tellurium atom. []
Q3: Can you provide an example of a Tellurium Dichloride derivative whose structure has been determined by X-ray diffraction?
A3: Yes, the crystal structure of bis(p-methoxyphenyl)tellurium dichloride ((p-MeOC6H4)2TeCl2) has been determined by single crystal X-ray studies. This compound crystallizes in the triclinic system with space group P-1. [, ]
Q4: How does Tellurium Tetrachloride react with cyclohexene?
A4: Tellurium Tetrachloride adds to cyclohexene to form a mixture of 2-chlorocyclohexyltellurium trichloride and bis(trans-2-chlorocyclohexyl)tellurium dichloride. [, ]
Q5: Can Tellurium Dichloride derivatives be used for carbon-carbon bond formation?
A5: Yes, bis(acylmethyl)- and bis[(alkoxycarbonyl)methyl]tellurium dichlorides are useful reagents for the formation of new carbon-carbon bonds. []
Q6: How does the addition of Tellurium Tetrachloride to acetylene proceed?
A6: The addition of Tellurium Tetrachloride to acetylene occurs in a stereospecific anti-addition manner, leading to the formation of E-2-chlorovinyltellurium trichloride and E,E-bis(2-chlorovinyl)tellurium dichloride. The selectivity for each product can be controlled by adjusting the reaction conditions. [, ]
Q7: Are there examples of Tellurium Dichloride derivatives being used to synthesize heterocyclic compounds?
A7: Yes, dibenzoyltellurium diiodide, synthesized from dibenzoyltellurium dichloride, reacts with diamines to produce novel heterocyclic systems containing tellurium as a heteroatom. []
Q8: Can Tellurium Dichloride derivatives be used in the synthesis of tellurides?
A8: Yes, acylmethyl(aryl)tellurium dichlorides can be reduced to their corresponding tellurides. For instance, the reduction of (i-PrCOCH2)ArTeCl2 leads to the formation of (i-PrCOCH2)ArTe. These tellurides can further react with halogens to yield the corresponding dihalides. []
Q9: What is the role of Tellurium Dichloride in the synthesis of Δ3-1,3,4-telluradiazolines?
A9: Tellurium Dichloride reacts with sterically hindered hydrazones in the presence of triethylamine to produce Δ3-1,3,4-telluradiazolines. This reaction likely proceeds through a 1,3-dipolar cycloaddition of telluroketones, generated in situ, with diazo compounds. []
Q10: How do Tellurium Dichloride derivatives interact with phosphonium ylides?
A10: Tellurium Tetrachloride reacts with methylenetriphenylphosphorane (a phosphonium ylide) to form a series of complexes including dichlorobis(methylenetriphenylphosphorane)tellurium dichloride, chlorotris(methylenetriphenylphosphorane)tellurium trichloride, and tetrakis(methylenetriphenylphosphorane)tellurium tetrachloride. X-ray photoelectron spectroscopy studies suggest that the phosphonium ylide acts as an electron donor in these complexes. [, ]
Q11: Are there any applications of Tellurium Dichloride derivatives in material science?
A11: The reaction of bis(p-methoxyphenyl)tellurium dichloride with 1,1,2,3,3-pentamethyltrimethylenephosphinic acid produces a 12-membered macrocycle. This macrocycle exhibits interesting structural features, including Te-X interactions that stabilize halide atoms above and below the macrocyclic plane. []
Q12: Can Tellurium Dichloride derivatives be used in catalytic applications?
A12: Research suggests that a liphophilic organotelluroxane macrocycle, synthesized from bis(p-methoxyphenyl)tellurium dichloride, can act as an electrocatalyst for proton reduction in organic media, highlighting a potential application in hydrogen evolution reactions. []
Q13: What analytical techniques are used to characterize Tellurium Dichloride derivatives?
A13: Various spectroscopic techniques are employed for the characterization of Tellurium Dichloride derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 125Te NMR; infrared (IR) spectroscopy; and mass spectrometry. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
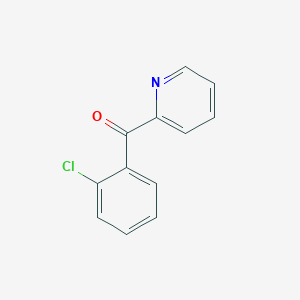
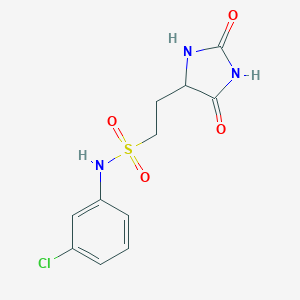
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
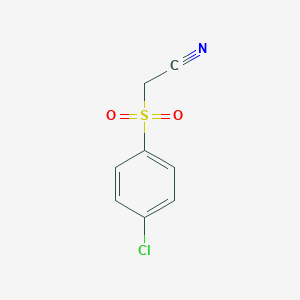
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
